5-(2-Fluorophenyl)-1H-tetrazole hydrochloride
Description
5-(2-Fluorophenyl)-1H-tetrazole hydrochloride is a fluorinated tetrazole derivative widely utilized as a key intermediate in synthesizing angiotensin II receptor antagonists, notably losartan and its derivatives . Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms. The 2-fluorophenyl substituent at the 5-position of the tetrazole ring enhances the compound’s acidity (pKa ~3–4) and stabilizes the molecule through electron-withdrawing effects, making it suitable for coordination chemistry and drug design . This compound is typically supplied as a hydrochloride salt to improve solubility and handling stability .
Properties
IUPAC Name |
5-(2-fluorophenyl)-2H-tetrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4.ClH/c8-6-4-2-1-3-5(6)7-9-11-12-10-7;/h1-4H,(H,9,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULVHDWMLXALEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Preparation via Azide Cycloaddition to 2-Fluorobenzonitrile
The most established method for preparing 5-(2-fluorophenyl)-1H-tetrazole involves the [3+2] cycloaddition of sodium azide to 2-fluorobenzonitrile under acidic conditions, typically in the presence of glacial acetic acid and a suitable solvent such as n-butanol.
- A reaction flask is charged with 2-fluorobenzonitrile, sodium azide (NaN₃), glacial acetic acid, and n-butanol.
- The mixture is heated to mild reflux under a nitrogen atmosphere for 24 hours.
- After cooling, additional equivalents of sodium azide and acetic acid are added, and the mixture is refluxed for another 24 hours.
- The reaction mixture is then diluted with diethyl ether and extracted with aqueous sodium hydroxide to remove impurities.
- Acidification of the basic extracts with concentrated hydrochloric acid precipitates the tetrazole as a solid.
- The crude product is filtered, dried under vacuum, and purified by crystallization or column chromatography.
| Parameter | Details |
|---|---|
| Starting material | 2-Fluorobenzonitrile (0.4 mol, 48.4 g) |
| Sodium azide | 0.528 mol (34.3 g) per addition, two additions |
| Glacial acetic acid | 0.528 mol (31.7 g) per addition |
| Solvent | n-Butanol (160 ml) |
| Reaction time | 48 hours total (two 24-hour reflux periods) |
| Atmosphere | Nitrogen |
| Yield | 68.9% isolated yield (45.2 g) plus 1.5% second crop |
| Melting point | 160.5–162 °C (literature: 160–162 °C) |
| Purification methods | Extraction, acid-base workup, crystallization, column chromatography |
- Elemental analysis closely matches calculated values for C₇H₅FN₄ (C 51.22%, H 3.07%, N 34.13%).
- The product is isolated as a light gray to white solid after recrystallization.
This method is well-documented in patent literature and provides a reliable route with moderate to good yields and high purity of the tetrazole hydrochloride salt.
Silica-Supported Sulfuric Acid Catalyzed Cycloaddition
A more recent and environmentally friendly approach involves the use of silica-supported sulfuric acid as a heterogeneous catalyst for the [3+2] cycloaddition of nitriles with sodium azide in dimethylformamide (DMF).
- A mixture of the nitrile (e.g., 2-fluorobenzonitrile), sodium azide, and silica sulfuric acid catalyst is suspended in DMF.
- The reaction is heated to reflux (typically 4–12 hours) with stirring.
- After completion, the solid acid catalyst is filtered off.
- The filtrate is evaporated under vacuum.
- The crude product is purified by recrystallization or column chromatography.
- High yields ranging from 72% to 95% depending on the substrate.
- Simple operation and cost-effective.
- Catalyst can be recovered and reused.
- Reduced reaction times compared to classical methods.
| Component | Amount (per mmol nitrile) |
|---|---|
| Nitrile (2-fluorobenzonitrile) | 1 mmol |
| Sodium azide | 1.2 mmol |
| Silica sulfuric acid | 500 mg (approx. 1 mmol acid sites) |
| Solvent (DMF) | 10 mmol (approx. 0.7 ml) |
| Temperature | Reflux (~153 °C for DMF) |
| Time | 4–12 hours |
This method offers a practical alternative to classical reflux with acetic acid and butanol, providing higher efficiency and easier workup.
Purification and Isolation Techniques
Following synthesis, 5-(2-fluorophenyl)-1H-tetrazole hydrochloride is typically purified by:
- Extraction: Organic solvents such as dichloromethane or diethyl ether are used to separate the product from inorganic salts.
- Acid-Base Workup: Basic aqueous washes remove acidic impurities, followed by acidification to precipitate the tetrazole.
- Crystallization: Recrystallization from water or suitable solvents yields high-purity solid.
- Chromatography: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures can be employed for further purification.
These steps ensure removal of residual sodium azide, unreacted nitrile, and by-products, achieving analytical purity suitable for pharmaceutical applications.
Summary Table of Preparation Methods
Research Findings and Notes
- The classical method requires long reflux times and careful handling of sodium azide due to its toxicity and explosive potential.
- The silica sulfuric acid catalyzed method reduces reaction time and simplifies purification, representing a greener and more efficient alternative.
- Both methods produce the tetrazole ring via the [3+2] cycloaddition mechanism between the nitrile carbon and azide nitrogen atoms.
- The hydrochloride salt form is obtained by acidification during workup, which enhances product stability and facilitates isolation.
- The melting points and elemental analyses reported are consistent with literature, confirming the identity and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-1H-tetrazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The tetrazole ring can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The tetrazole ring can undergo cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium azide, potassium carbonate, and suitable solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Various substituted tetrazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the tetrazole ring.
Reduction Products: Reduced forms of the tetrazole ring, potentially leading to ring-opening products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives, including 5-(2-Fluorophenyl)-1H-tetrazole hydrochloride, as microtubule destabilizers with anticancer properties. A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were synthesized and evaluated for their ability to inhibit tubulin polymerization. Notably, one compound demonstrated significant potency against various cancer cell lines, including SGC-7901, A549, and HeLa cells. Mechanistic studies revealed that this compound disrupts microtubule formation and arrests cancer cells in the G2/M phase of the cell cycle .
Antihypertensive Effects
Another area of interest is the antihypertensive effects of tetrazole derivatives. Research has shown that compounds similar to this compound can effectively reduce mean arterial pressure in spontaneously hypertensive rats. The compound LQFM-21, a derivative of tetrazole, demonstrated a significant decrease in systolic blood pressure over multiple days without affecting heart rate, indicating its potential for treating hypertension .
Synthesis of Functional Materials
Tetrazoles are increasingly utilized in the synthesis of functional materials due to their unique chemical properties. For example, this compound can serve as a precursor for developing polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the overall performance of materials used in various applications, including coatings and adhesives.
Antioxidant Properties
Recent investigations into the biological activity of tetrazole derivatives revealed significant antioxidant properties. Compounds synthesized from tetrazoles exhibited strong scavenging activity against free radicals, suggesting their potential use in preventing oxidative stress-related diseases . This property is particularly relevant in the context of developing nutraceuticals or pharmaceuticals aimed at enhancing cellular defense mechanisms.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-1H-tetrazole hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Tetrazole Derivatives
Structural and Substituent Variations
The physicochemical and biological properties of tetrazoles are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:
*Estimated based on analogous bromophenyl derivative ; †Predicted values.
Physicochemical Properties
- Acidity: Fluorine’s electron-withdrawing effect lowers the pKa of this compound compared to non-fluorinated analogs (e.g., 5-phenyl-1H-tetrazole, pKa ~4.7) . Bromine and chlorine substituents similarly enhance acidity but with less pronounced effects than fluorine .
- Solubility : The hydrochloride salt form significantly improves aqueous solubility relative to the free base or sodium salt variants (e.g., 5-(2-fluorophenyl)-1H-tetrazole sodium salt) .
- Thermal Stability : Bromophenyl and chlorophenyl derivatives exhibit higher melting points (>180°C) due to stronger halogen-related intermolecular interactions .
Research Findings and Trends
Substituent Effects : Ortho-substituted fluorophenyl groups enhance metabolic stability in vivo compared to para-substituted analogs, as seen in losartan derivatives .
Coordination Chemistry : Tetrazoles with nitro or methyl groups (e.g., 5-(2-methyl-5-nitrophenyl)-1H-tetrazole) form stable metal-organic frameworks (MOFs) for catalytic applications .
Safety Profiles : Bromophenyl and chlorophenyl tetrazoles require stringent handling (hazard code: Xi) due to irritant properties, whereas fluorophenyl derivatives are generally safer .
Biological Activity
5-(2-Fluorophenyl)-1H-tetrazole hydrochloride is a synthetic compound belonging to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The incorporation of a fluorophenyl group enhances its biological activity and chemical properties, making it a subject of interest in medicinal chemistry, particularly in drug design and development.
The biological activity of this compound is primarily attributed to its structural similarity to carboxylic acids, allowing it to act as a bioisostere. This property enables the compound to interact with specific molecular targets, including enzymes and receptors, modulating their activity. The fluorophenyl group increases lipophilicity, facilitating cellular uptake and interaction with intracellular targets.
Anticancer Properties
Research has demonstrated that tetrazole derivatives exhibit significant anticancer activity. For instance, a study involving various 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols revealed that certain derivatives could effectively disrupt microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis. Compound 6–31 from this series showed IC50 values between 0.090 and 0.650 μM against several cancer cell lines, including SGC-7901 and HeLa cells .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. A study indicated that tetrazole derivatives can inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, suggesting potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. Its structural characteristics are conducive to interactions with bacterial enzymes, potentially leading to the development of new antibiotics targeting resistant strains .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Phenyl-1H-tetrazole | Lacks fluorine | Moderate anticancer activity |
| 5-(4-Fluorophenyl)-1H-tetrazole | Fluorine in para position | Enhanced reactivity and potency |
| 5-(2-Chlorophenyl)-1H-tetrazole | Chlorine instead of fluorine | Variations in chemical behavior |
The presence of fluorine at the ortho position in this compound contributes significantly to its stability and biological activity compared to other tetrazoles.
Case Studies
Several studies have reported on the biological activities of tetrazole derivatives:
- Study on Microtubule Destabilizers : This research focused on a series of tetrazoles designed as microtubule destabilizers, demonstrating their ability to induce apoptosis in cancer cells through tubulin binding .
- FFA2 Antagonists : The exploration of tetrazole derivatives as antagonists for the free fatty acid receptor 2 (FFA2) highlighted their potential in metabolic disorders, showing improved potency compared to traditional antagonists .
Q & A
Q. What are the established synthetic routes for 5-(2-Fluorophenyl)-1H-tetrazole hydrochloride?
Methodological Answer: The synthesis typically involves cycloaddition between 2-fluorobenzonitrile and sodium azide (NaN₃) under acidic conditions. For example:
- Route 1 (Heterogeneous Catalysis): Use nano-TiCl₄.SiO₂ as a catalyst in solvent-free conditions, yielding 5-substituted tetrazoles with high efficiency .
- Route 2 (PEG-400 Medium): React 2-fluorophenyl nitrile derivatives with NaN₃ in PEG-400 at 70–80°C, followed by HCl treatment to isolate the hydrochloride salt. This method avoids hazardous solvents and improves scalability .
Key Considerations:
- Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 7:3).
- Purify via recrystallization in aqueous acetic acid for high-purity yields (>95%) .
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- IR Spectroscopy: The tetrazole ring exhibits a strong absorption band at 1500–1600 cm⁻¹ (C=N stretching). The C-F bond in the 2-fluorophenyl group appears at 1220–1250 cm⁻¹ .
- ¹H NMR: Key signals include:
- Tetrazole proton: δ 8.2–8.5 ppm (broad singlet, exchangeable with D₂O).
- Fluorophenyl aromatic protons: δ 7.2–7.8 ppm (multiplet due to ortho-fluorine coupling) .
- X-ray Crystallography: For structural confirmation, single-crystal studies (e.g., space group P2₁/c) reveal planar tetrazole rings and dihedral angles between the tetrazole and fluorophenyl groups (~15–25°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound?
Methodological Answer:
- Catalyst Screening: Compare nano-TiCl₄.SiO₂ (95% yield, 6 hours) vs. TBAF (tetrabutylammonium fluoride, 88% yield, 4 hours) . Nano-catalysts reduce reaction time but require precise pH control.
- Solvent Effects: PEG-400 enhances solubility of nitrile intermediates, reducing side reactions (e.g., hydrolysis to amides) .
- Temperature Optimization: Reactions at 70–80°C minimize byproduct formation vs. lower temperatures (<60°C), which slow cycloaddition kinetics .
Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
- Solvent Polarity Effects: Deuterated DMSO vs. CDCl₃ can shift tetrazole proton signals by 0.3–0.5 ppm due to hydrogen bonding .
- Dynamic NMR for Exchangeable Protons: Use variable-temperature ¹H NMR to confirm broadening of the tetrazole NH signal at elevated temperatures .
- DFT Calculations: Compare experimental ¹³C NMR shifts with computed values (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous signals .
Q. What are the applications of this compound in medicinal chemistry?
Methodological Answer:
- Losartan Intermediate: Serves as a key precursor in angiotensin II receptor antagonists (e.g., Losartan derivatives) by enabling tetrazole ring functionalization .
- Bioisostere Design: The tetrazole group mimics carboxylate moieties in drug candidates, improving metabolic stability and bioavailability .
- Antimicrobial Agents: Fluorophenyl-tetrazole hybrids exhibit activity against Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
Q. How can computational methods predict the reactivity of 5-(2-Fluorophenyl)-1H-tetrazole derivatives?
Methodological Answer:
- DFT Studies: Calculate Fukui indices to identify nucleophilic/electrophilic sites on the tetrazole ring. For example, the N1 position is most reactive toward alkylation .
- Molecular Docking: Screen derivatives against target proteins (e.g., angiotensin receptors) to prioritize synthesis of high-affinity analogs .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with biological activity to guide structural modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
